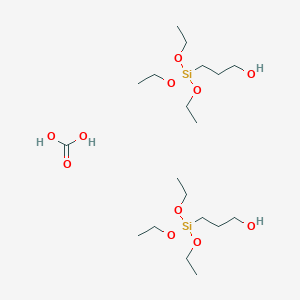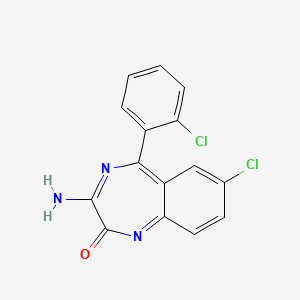
(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone in the presence of a base can lead to the formation of the desired benzodiazepine ring structure. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine is used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It can serve as a model compound for understanding the binding mechanisms of benzodiazepines to their receptors.
Medicine
Medically, this compound has potential applications in the treatment of neurological disorders. Its effects on the central nervous system are of particular interest for developing new anxiolytic and hypnotic drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine apart is its specific chemical structure, which may offer unique binding affinities and pharmacokinetic properties
Properties
Molecular Formula |
C15H9Cl2N3O |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
3-amino-7-chloro-5-(2-chlorophenyl)-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H9Cl2N3O/c16-8-5-6-12-10(7-8)13(20-14(18)15(21)19-12)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
LCFWIXDQYIEZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(=O)C(=N2)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
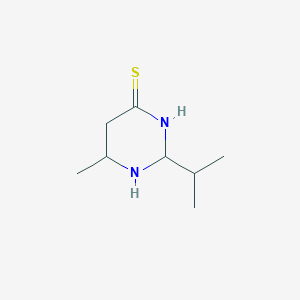
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
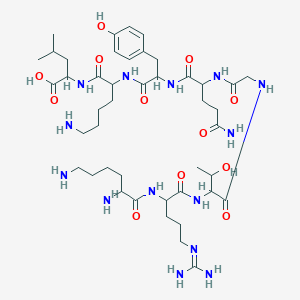
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
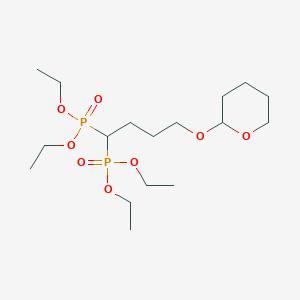
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
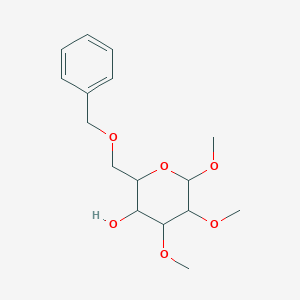
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
